Product packaging for 3-(Quinolin-2-YL)benzaldehyde(Cat. No.:CAS No. 324751-00-0)

3-(Quinolin-2-YL)benzaldehyde

Cat. No.: B11878749
CAS No.: 324751-00-0
M. Wt: 233.26 g/mol
InChI Key: IBPRTGBCAVNVDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Quinolines and Benzaldehydes in Heterocyclic Chemistry

Quinoline (B57606), a heterocyclic aromatic organic compound with the chemical formula C₉H₇N, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. vedantu.comwikipedia.org This structural motif is a cornerstone in the field of heterocyclic chemistry and is prevalent in a wide array of biologically active compounds and functional materials. nih.govmdpi.comrsc.org The quinoline scaffold is found in numerous natural products, particularly alkaloids, and is a key component in many pharmaceutical agents with diverse therapeutic applications, including antimalarial, anticancer, antibacterial, and anti-inflammatory drugs. mdpi.comresearchgate.netimist.ma The nitrogen atom in the quinoline ring system imparts basicity and provides a site for various chemical transformations. vedantu.com

Benzaldehyde (B42025) (C₆H₅CHO) is the simplest aromatic aldehyde and serves as a fundamental building block in organic synthesis. Its aldehyde functional group is highly reactive and participates in a plethora of chemical reactions, including nucleophilic additions, condensations, and oxidations. This reactivity makes benzaldehyde and its derivatives crucial precursors for the synthesis of a vast range of organic compounds, from pharmaceuticals and agrochemicals to dyes and polymers. The combination of the aromatic ring and the aldehyde group allows for diverse functionalization, making it a versatile component in the construction of complex molecular architectures.

Overview of Aryl-Substituted Benzaldehydes in Advanced Organic Synthesis

Aryl-substituted benzaldehydes are a class of organic compounds that feature a benzaldehyde molecule with one or more aryl groups attached to the benzene ring. These compounds are of significant interest in advanced organic synthesis due to their utility as versatile building blocks for the construction of complex organic molecules. acs.orgnih.govacs.orgrug.nl The presence of the additional aryl substituent can significantly influence the electronic properties and reactivity of the benzaldehyde core, opening up new avenues for synthetic transformations.

The synthesis of functionalized benzaldehydes, including aryl-substituted derivatives, is a key focus in organic chemistry. acs.orgacs.orgrug.nl Modern synthetic methods, such as transition metal-catalyzed cross-coupling reactions, have enabled the efficient formation of carbon-carbon bonds between the benzaldehyde scaffold and various aryl partners. acs.org These methods often offer high yields and good functional group tolerance. organic-chemistry.org The development of one-pot procedures, where multiple reaction steps are carried out in a single reaction vessel, has further enhanced the efficiency and sustainability of synthesizing these valuable compounds. acs.orgnih.govacs.orgrug.nl Aryl-substituted benzaldehydes are crucial intermediates in the synthesis of pharmaceuticals, materials for organic light-emitting diodes (OLEDs), and other specialty chemicals. smolecule.com

Structural Elucidation and Nomenclatural Considerations of 3-(Quinolin-2-YL)benzaldehyde

The chemical structure of this compound is defined by a quinoline ring linked at its 2-position to the 3-position of a benzaldehyde ring. This specific connectivity gives rise to its systematic IUPAC name: this compound.

The structural characterization of this compound relies on a combination of modern analytical techniques:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight and elemental composition of the compound, confirming its molecular formula.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule. A characteristic absorption band for the carbonyl (C=O) stretch of the aldehyde group is typically observed around 1700 cm⁻¹.

Below is a data table summarizing the key properties of this compound and a related derivative.

PropertyThis compound3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde
Molecular Formula C₁₆H₁₁NOC₁₈H₁₂ClNO
Molecular Weight 233.27 g/mol 293.75 g/mol evitachem.comottokemi.comnih.gov
Appearance Not explicitly stated, likely a solidPale beige to light brown solid evitachem.comottokemi.com
Melting Point Not explicitly stated149–153 °C smolecule.com or 167.74 °C ottokemi.com
Boiling Point Not explicitly stated~476.5 °C ottokemi.com
Key Spectroscopic Data ¹³C NMR: Carbonyl carbon signal at δ ~190 ppm. IR: C=O stretch at ~1700 cm⁻¹. Not explicitly detailed, but would show characteristic peaks for the quinoline, vinyl, and benzaldehyde moieties.

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. One common approach is the Friedländer annulation, which involves the condensation of a 2-aminobenzaldehyde (B1207257) with a compound containing a reactive methylene (B1212753) group adjacent to a carbonyl. nih.govbeilstein-journals.orgbeilstein-journals.orgresearchgate.net Other methods like the Doebner-von Miller and Skraup syntheses are also widely used for constructing the quinoline core. wikipedia.org The aldehyde functionality can be introduced before or after the formation of the quinoline ring system, often through cross-coupling reactions like the Suzuki-Miyaura coupling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H11NO B11878749 3-(Quinolin-2-YL)benzaldehyde CAS No. 324751-00-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

324751-00-0

Molecular Formula

C16H11NO

Molecular Weight

233.26 g/mol

IUPAC Name

3-quinolin-2-ylbenzaldehyde

InChI

InChI=1S/C16H11NO/c18-11-12-4-3-6-14(10-12)16-9-8-13-5-1-2-7-15(13)17-16/h1-11H

InChI Key

IBPRTGBCAVNVDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=CC=CC(=C3)C=O

Origin of Product

United States

Synthetic Methodologies for 3 Quinolin 2 Yl Benzaldehyde and Analogous Quinolyl Benzaldehyde Scaffolds

Strategies for Carbon-Carbon Bond Formation

The creation of the aryl-aryl linkage between the quinoline (B57606) and benzaldehyde (B42025) moieties is a cornerstone of synthesizing 3-(quinolin-2-yl)benzaldehyde. This is predominantly achieved through transition metal-catalyzed cross-coupling reactions, which offer a powerful and versatile toolkit for forming C-C bonds. nobelprize.orgwikipedia.org

Cross-Coupling Reactions for Aryl-Aryl Linkages

Cross-coupling reactions involve the joining of two different molecular fragments with the aid of a metal catalyst. wikipedia.org For the synthesis of quinolyl-benzaldehydes, this typically involves coupling a quinoline derivative with a benzaldehyde derivative.

Palladium-catalyzed cross-coupling reactions are among the most robust and widely used methods for constructing C(sp²)–C(sp²) bonds, a class of reactions recognized with the 2010 Nobel Prize in Chemistry. nobelprize.orglibretexts.org Several named reactions fall under this category, with the Suzuki, Stille, and Negishi couplings being particularly relevant.

The general mechanism for these reactions involves a catalytic cycle that includes three key steps: oxidative addition, transmetalation, and reductive elimination. nobelprize.orgyoutube.com

Oxidative Addition: A palladium(0) catalyst reacts with an organohalide (e.g., a halo-quinoline), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.

Transmetalation: The organic group from a second coupling partner (an organometallic reagent like an organoboron or organotin compound) is transferred to the palladium center.

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. youtube.com

The Suzuki reaction, which couples an organohalide with an organoboron compound, is a prominent example and is noted for its mild reaction conditions and the low toxicity of its boron-based reagents. nobelprize.orgresearchgate.net Quinolylboronic acids can be coupled with haloheteroarylamines using this method. researchgate.net

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Nucleophilic Partner (R-M) Electrophilic Partner (R'-X) Key Features
Suzuki Coupling Organoboron (e.g., boronic acids) Organohalide or triflate Mild conditions, low toxicity of byproducts. nobelprize.org
Stille Coupling Organotin Organohalide or triflate Tolerant of many functional groups. libretexts.org
Negishi Coupling Organozinc Organohalide or triflate High reactivity and stereospecificity. nobelprize.org
Heck Coupling Alkene Organohalide or triflate Forms a substituted alkene. youtube.com

Copper-catalyzed reactions, particularly the Ullmann reaction, represent a classical and continually evolving method for forming aryl-aryl bonds. organic-chemistry.org The traditional Ullmann condensation involves the coupling of two aryl halide molecules in the presence of excess copper at high temperatures. organic-chemistry.org

Modern advancements have led to the development of "Ullmann-type" reactions that operate under milder conditions. acs.org These reactions often employ a catalytic amount of a copper(I) species and various ligands to facilitate the coupling of an aryl halide with a wide range of nucleophiles. acs.orgacs.org For the synthesis of quinolyl-benzaldehyde scaffolds, this could involve the coupling of a halo-quinoline with an organometallic benzaldehyde derivative. The mechanism is thought to involve the formation of an organocopper intermediate, which then undergoes further reaction to form the biaryl product. organic-chemistry.org Recent studies have demonstrated the functionalization of quinoline derivatives, such as 4,7-dichloroquinoline, using modified Ullmann coupling reactions. researchgate.net

The use of iron, an earth-abundant and low-toxicity metal, as a catalyst in cross-coupling reactions is a growing area of interest. researchgate.net Iron-catalyzed methodologies provide an economical and environmentally benign alternative to those using precious metals like palladium. researchgate.netchemistryviews.org

Iron catalysts can facilitate the oxidative C-C coupling of N-aryl-2-naphthylamines and other diarylamines to form biaryl compounds, using air as the final oxidant. nih.gov These reactions can proceed through a radical mechanism. Another approach is the iron-catalyzed cross-dehydrogenative coupling (CDC), which forms a C-C bond by combining two C-H bonds, avoiding the need for pre-functionalized substrates. mdpi.com This strategy has been applied to the synthesis of quinoline-fused lactone derivatives. mdpi.com

Table 2: Comparison of Iron-Catalyzed Coupling Strategies

Strategy Reactants Key Features
Oxidative C-C Coupling Two C-H containing arenes (e.g., Diarylamines) Uses air as an oxidant; can be made asymmetric with chiral co-catalysts. nih.gov
Cross-Dehydrogenative Coupling (CDC) Two different C-H containing substrates Avoids pre-functionalization, high atom economy. mdpi.com
Three-Component Coupling Aldehydes, amines, and styrenes Inexpensive FeCl₃ catalyst, uses oxygen as the oxidant. chemistryviews.org

Gold catalysis has emerged as a powerful tool in organic synthesis, particularly for reactions involving alkynes and for C-H functionalization. rsc.orgresearchgate.netuni-heidelberg.de Gold catalysts, acting as soft π-acids, can activate unsaturated bonds and facilitate a variety of transformations under mild conditions. researchgate.net

For quinoline synthesis, gold catalysts can promote intermolecular annulation reactions, such as the [4+2] cycloaddition of 2-aminoaryl carbonyls with internal alkynes to produce polyfunctionalized quinolines. rsc.orgacs.org Another significant application is the direct C-H functionalization of the quinoline core. researchgate.net For example, gold-catalyzed C3-H functionalization of quinoline N-oxides with indoles and anilines provides a highly selective method for introducing substituents at a position that is typically difficult to functionalize. researchgate.net While not a direct aryl-aryl coupling, these methods create substituted quinolines that could be precursors to the target benzaldehyde scaffold.

Condensation Reactions for Scaffold Assembly

Instead of pre-forming the quinoline and coupling it to a benzaldehyde, the entire quinolyl-benzaldehyde scaffold can be assembled in a single synthetic sequence through condensation reactions. These methods build the quinoline ring from simpler, acyclic precursors.

The Friedländer synthesis is one of the most direct methods for preparing substituted quinolines. eurekaselect.comorganic-chemistry.org It involves the acid- or base-catalyzed condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. alfa-chemistry.comijcce.ac.ir To synthesize a this compound derivative, one could potentially react a 2-aminobenzophenone (B122507) with a derivative of 3-formylphenylacetaldehyde. The reaction proceeds through an initial aldol (B89426) condensation followed by cyclization and dehydration to form the quinoline ring. alfa-chemistry.com Various catalysts, including traditional acids and bases, as well as gold catalysts and silica-supported P₂O₅, have been employed to improve yields and reaction conditions. alfa-chemistry.comijcce.ac.ir

The Doebner-von Miller reaction is another classic method that synthesizes quinolines by reacting anilines with α,β-unsaturated carbonyl compounds under acidic conditions. wikipedia.orgsynarchive.comnih.gov This reaction is a variation of the Skraup synthesis. nih.gov The α,β-unsaturated carbonyl compound can be generated in situ from the aldol condensation of two aldehydes or ketones. wikipedia.org The mechanism is complex but involves the conjugate addition of the aniline (B41778) to the unsaturated carbonyl, followed by cyclization and oxidation to form the aromatic quinoline ring. wikipedia.orgresearchgate.net This method is particularly useful for producing 2- and 4-substituted quinolines. nih.gov

Table 3: Key Condensation Reactions for Quinoline Synthesis

Reaction Name Reactants Catalyst Type Key Product Features

| Friedländer Synthesis | 1. o-aminoaryl aldehyde/ketone 2. α-methylene carbonyl compound | Acid or Base alfa-chemistry.com | Forms 2- and 3-substituted quinolines. nih.gov | | Doebner-von Miller Reaction | 1. Aniline 2. α,β-unsaturated carbonyl | Acid wikipedia.org | Forms 2- and 4-substituted quinolines. nih.gov | | Doebner Reaction | 1. Aniline 2. Aldehyde 3. Pyruvic acid | Acid | Forms 2-substituted quinoline-4-carboxylic acids. nih.gov | | Skraup Reaction | 1. Aniline 2. Glycerol 3. Oxidizing agent | Concentrated H₂SO₄ | Produces unsubstituted quinoline. nih.gov |

Friedländer Condensation and its Variants

The Friedländer synthesis is a cornerstone method for constructing the quinoline core. wikipedia.orgorganicreactions.org It is defined as an acid- or base-catalyzed condensation followed by a cyclodehydration between an ortho-amino-substituted aromatic aldehyde or ketone and a carbonyl compound containing a reactive α-methylene group. organicreactions.orgresearchgate.net In the context of this compound, this reaction would typically involve the condensation of a 2-aminobenzaldehyde (B1207257) with a ketone bearing the desired benzaldehyde moiety, such as 3-acetylbenzaldehyde.

The reaction can be catalyzed by both acids (e.g., trifluoroacetic acid, p-toluenesulfonic acid) and bases (e.g., potassium hydroxide, piperidine). wikipedia.orgnih.gov The mechanism proceeds through an initial aldol condensation to form an α,β-unsaturated carbonyl compound, which then undergoes intramolecular cyclization via imine formation, followed by dehydration to yield the aromatic quinoline ring. wikipedia.orgalfa-chemistry.com

A significant variant addresses the limited availability of substituted 2-aminobenzaldehydes by generating them in situ. nih.gov One such approach involves the reduction of more readily available 2-nitrobenzaldehydes using reagents like iron in acetic acid. nih.gov This domino nitro reduction-Friedländer heterocyclization allows for a one-pot synthesis of highly substituted quinolines from diverse starting materials. nih.gov

Catalyst Type Example Catalysts Typical Conditions Notes
Acid Trifluoroacetic acid, H₂SO₄, Iodine, Lewis acidsHeating in a suitable solventCommon and effective for many substrates. wikipedia.org
Base KOH, Piperidine, KOtBu, DBURefluxing in an alcoholic solventClassic conditions, suitable for base-stable reactants. organicreactions.orgalfa-chemistry.com
Domino Reaction Fe/AcOH (for nitro reduction)Mild conditionsAllows use of 2-nitrobenzaldehydes as starting materials. nih.gov
Knoevenagel Condensation in Quinolyl-Benzaldehyde Synthesis

The Knoevenagel condensation is a critical reaction in organic synthesis and often serves as a key step within more complex transformations, including certain pathways to quinolines. wikipedia.orgsigmaaldrich.com The reaction involves a nucleophilic addition of an active hydrogen compound (containing a methylene (B1212753) group flanked by two electron-withdrawing groups) to a carbonyl group, followed by dehydration. wikipedia.org

In the synthesis of quinoline scaffolds, the Knoevenagel condensation is frequently the initial step of the Friedländer synthesis. nih.gov For instance, the reaction between 2-aminobenzaldehyde and an active methylene compound like ethyl acetoacetate (B1235776) is a Knoevenagel condensation that forms an α,β-unsaturated intermediate. This intermediate is primed for the subsequent intramolecular cyclization and aromatization to furnish the quinoline ring. nih.gov

Zhang and He reported a synthetic sequence for 2,3-substituted quinolines where an initial Staudinger reaction of 2-azidobenzaldehydes is followed by a Knoevenagel reaction with various carbonyl compounds. nih.gov The resulting intermediate then undergoes an intramolecular aza-Wittig reaction to yield the final quinoline product. nih.gov This highlights the modularity of the Knoevenagel condensation in multi-step synthetic routes.

Multi-component Reaction Pathways

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, thereby minimizing waste and saving time. rsc.org Several MCRs have been developed for the synthesis of quinoline derivatives. rsc.org

The Doebner reaction, a classic MCR, synthesizes quinoline-4-carboxylic acids from an aromatic amine, an aldehyde, and pyruvic acid. nih.gov While not directly yielding the title compound, its principles of combining multiple building blocks are central to MCR-based quinoline synthesis. More contemporary MCRs often employ catalysts to achieve high yields and regioselectivity under mild conditions. For example, L-proline has been used to catalyze a three-component reaction of anilines, aldehydes, and malononitrile (B47326) in water to produce 2-amino-4-arylquinoline-3-carbonitriles. rsc.org

Microwave-assisted MCRs have also gained prominence. The reaction of an aniline, a benzaldehyde, and acetone (B3395972) on the surface of alumina (B75360) impregnated with hydrochloric acid provides a solvent-free, microwave-assisted route to quinoline derivatives. rsc.org These methods showcase high atom economy and allow for the rapid generation of diverse quinoline libraries. rsc.org

Reaction Name/Type Components Catalyst/Conditions Product Type
Doebner Reaction Aromatic amine, Aldehyde, Pyruvic acidHeatQuinoline-4-carboxylic acids. nih.gov
L-Proline Catalyzed Aniline, Aldehyde, MalononitrileL-proline, Water2-Amino-4-arylquinoline-3-carbonitriles. rsc.org
Microwave-Assisted Aniline, Aldehyde, AcetoneHCl-impregnated Alumina, MWSubstituted quinolines. rsc.org
DABCO Catalyzed Benzaldehyde, Dimedone, 6-Amino-1,3-dimethyluracilDABCO, Solvent-free, 90°CPyrimido[4,5-b]quinolines. nih.gov

Annulation and Cyclization Strategies for Quinoline Ring Formation

Annulation and cyclization reactions represent a broad and powerful class of methods for constructing the bicyclic quinoline system. mdpi.com These strategies often involve forming the quinoline core by building one ring onto a pre-existing one.

A modern and versatile approach is the [4+2] annulation based on 2-azidobenzaldehydes. nih.govmdpi.com In these reactions, the 2-azidobenzaldehyde (B97285) acts as a four-atom component that reacts with a two-atom component (a dienophile), such as an alkyne or alkene, to construct the quinoline ring. mdpi.com For instance, the reaction of 2-azidobenzaldehydes with fumarate (B1241708) esters leads to quinolines through a dehydrative aromatization process. nih.gov

Transition-metal-catalyzed oxidative annulation has also emerged as a powerful tool. mdpi.com These methods often involve the C–H activation of a simpler starting material, such as an aniline or enaminone, followed by cyclization with a coupling partner like an alkyne. Rhodium, ruthenium, and cobalt catalysts have been successfully employed in these transformations to build the quinoline scaffold with high efficiency and functional group tolerance. mdpi.com

Stereoselective and Atroposelective Synthesis of Quinoline-Benzaldehyde Derivatives

The C-C single bond connecting the quinoline and benzaldehyde rings can exhibit restricted rotation, leading to a form of axial chirality known as atropisomerism. The synthesis of single, stable atropisomers of quinoline-benzaldehyde derivatives is a significant challenge that requires specialized stereoselective methods.

Biocatalytic Approaches for Atroposelective Carbonyl Reduction

Biocatalysis offers a highly effective strategy for the stereoselective synthesis of chiral molecules, including atropisomers. A notable approach is the dynamic kinetic resolution (DKR) of racemic quinolinyl benzaldehydes. researchgate.net This process utilizes an enzyme to selectively react with one atropisomer, allowing for the isolation of a single, enantiomerically enriched product.

Specifically, the atroposelective reduction of the aldehyde carbonyl group using ketoreductases (KREDs) has been demonstrated. researchgate.net In this DKR, the racemic aldehyde substrate undergoes continuous racemization of its stereogenic axis in solution. A carefully selected KRED then catalyzes the reduction of the aldehyde to a primary alcohol for only one of the two rapidly interconverting atropisomers. This results in the formation of a single atropisomeric alcohol in high conversion and excellent enantiomeric excess. researchgate.net By choosing different KREDs, it is possible to obtain either of the two possible atropisomers of the final alcohol product. researchgate.net

Biocatalyst Substrate Type Reaction Outcome
Ketoreductases (KREDs)2-(Quinolin-8-yl)benzaldehydesAtroposelective carbonyl reductionDynamic kinetic resolution to yield atropisomerically pure alcohols. researchgate.net

Chiral Catalyst Applications in Quinoline Synthesis

In addition to biocatalysts, small-molecule chiral catalysts and chiral metal complexes are instrumental in achieving stereocontrol in quinoline synthesis. bgu.ac.ilresearchgate.net These catalysts create a chiral environment that directs the reaction to favor the formation of one enantiomer or atropisomer over the other.

An example is the atroposelective Friedländer heteroannulation, where a chiral phosphoric acid acts as an efficient organocatalyst. nih.gov This reaction between 2-aminoaryl ketones and α-methylene carbonyl derivatives produces axially chiral polysubstituted 4-arylquinolines with high yields and enantioselectivities. nih.gov

Furthermore, transition metal catalysis with chiral ligands is a powerful tool. An atroposelective dynamic kinetic resolution of 2-(quinolin-8-yl)benzaldehydes has been achieved using an iridium catalyst complexed with a chiral DM-BINAP ligand. researchgate.net This system performs a transfer hydrogenative allylation of the aldehyde, installing both central and axial chirality with high diastereoselectivity and enantiomeric excess. researchgate.net The success of this DKR relies on the racemization of the aldehyde substrate, which is facilitated by a transient Lewis acid-base interaction between the quinoline nitrogen and the aldehyde carbonyl group. researchgate.netresearchgate.net

Catalyst System Reaction Type Key Feature Stereochemical Outcome
Chiral Phosphoric AcidFriedländer HeteroannulationOrganocatalysisEnantioenriched axially chiral 4-arylquinolines. nih.gov
Iridium-DM-BINAP ComplexTransfer Hydrogenative AllylationDynamic Kinetic ResolutionHigh diastereoselectivity and enantiomeric excess. researchgate.net

Chemical Reactivity and Transformation Pathways of 3 Quinolin 2 Yl Benzaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group (-CHO) is a highly reactive functional group that readily participates in a variety of chemical reactions, including oxidation, condensation, and nucleophilic addition.

The aldehyde group of 3-(Quinolin-2-YL)benzaldehyde can be readily oxidized to the corresponding carboxylic acid, 3-(Quinolin-2-yl)benzoic acid. This transformation is a fundamental reaction in organic synthesis. mdpi.com A variety of oxidizing agents can be employed for this purpose. For instance, the oxidation of aromatic aldehydes to carboxylic acids can be efficiently achieved using reagents like hydrogen peroxide, often in the presence of a catalyst such as diphenyl diselenide. mdpi.com This conversion replaces the C-H bond of the aldehyde with a C-O bond, resulting in a change in the oxidation state of the carbonyl carbon. The resulting quinoline-3-carboxylic acid derivatives are of interest in medicinal chemistry for their potential antiproliferative properties. nih.govnih.gov

Table 1: General Oxidative Transformation

Reactant Product Typical Reagents

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles, particularly primary amines, leading to the formation of an imine or Schiff base (-C=N-). This condensation reaction is one of the most important transformations of aldehydes. jmchemsci.com The reaction typically proceeds by the nucleophilic addition of the amine to the carbonyl group, forming a carbinolamine intermediate, which then dehydrates to yield the stable imine product. jmchemsci.com

Aromatic aldehydes like this compound react with various primary amines, hydrazines, and hydrazides to form a wide array of Schiff bases. bepls.comresearchgate.net For example, condensation with quinoline-3-carbohydrazide (B3054276) would yield a complex hydrazone. mdpi.comresearchgate.net These reactions are often catalyzed by a small amount of acid. mdpi.com The resulting Schiff bases are versatile ligands capable of coordinating with various metal ions through the azomethine nitrogen, forming stable metal complexes. bepls.commdpi.com

Table 2: Examples of Schiff Base Formation with Quinoline (B57606) Moieties

Aldehyde Reactant Amine/Hydrazide Reactant Product Type
2-Nitrobenzaldehyde Quinoline-3-carbohydrazide Schiff Base Ligand (NQ) mdpi.com
2-Chlorobenzaldehyde Quinoline-3-carbohydrazide Schiff Base Ligand (CQ) mdpi.com
Benzaldehyde (B42025) N'-benzylidene-2-chloroquinoline-3-carbohydrazide Hydrazone Derivative mdpi.com

The aldehyde group can undergo nucleophilic addition with a variety of nucleophiles. A key example is the reduction of the aldehyde to a primary alcohol, 3-(Quinolin-2-yl)benzyl alcohol. This can be accomplished using common reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). wikipedia.org

Furthermore, organometallic reagents like Grignard reagents (R-MgBr) or organolithium compounds can add to the carbonyl carbon to form secondary alcohols. The reaction of arylzinc compounds with aldehydes, often mediated by chromium(III) chloride, provides an efficient route to functionalized diaryl methanol (B129727) (benzhydrol) derivatives. elsevierpure.com Other silyl-based nucleophiles can also add to benzaldehyde derivatives in catalyzed reactions. researchgate.net

Reactivity of the Quinoline Heterocycle

The quinoline ring is an electron-deficient aromatic system, which influences its reactivity towards both electrophilic and nucleophilic reagents.

Electrophilic aromatic substitution (EAS) on the quinoline ring is generally more difficult than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring system. When substitution does occur, it preferentially happens on the benzene ring portion of the heterocycle, typically at positions 5 and 8. The benzaldehyde substituent on the quinoline ring is an electron-withdrawing group, which further deactivates the quinoline system towards electrophilic attack. Conversely, the quinolin-2-yl group acts as a deactivating, meta-directing substituent on the benzaldehyde ring for any subsequent electrophilic substitution on that ring. wikipedia.org

The electron-deficient nature of the quinoline ring, particularly the pyridine (B92270) part, makes it susceptible to nucleophilic attack. Nucleophilic aromatic substitution (SNAr) occurs preferentially at the C2 and C4 positions, which are activated by the nitrogen atom. quimicaorganica.orgquora.com In the case of this compound, the C2 position is already substituted. However, if a good leaving group were present at the C4 position, it could be displaced by a nucleophile. quora.com

Direct nucleophilic substitution of hydrogen is also possible under certain conditions, such as in the Chichibabin reaction (amination) or through reactions with organometallic reagents like organolithium compounds. quora.com For 2-substituted quinolines, nucleophilic attack can still occur, potentially leading to addition products or substitution if a leaving group is displaced. For instance, 2-chloroquinoline (B121035) derivatives readily undergo nucleophilic substitution where the chlorine atom is replaced by various nucleophiles. nih.govmdpi.com

Transformations of the Phenyl Moiety

The chemical reactivity of the phenyl moiety in this compound is fundamentally governed by the electronic influence of its two substituents: the formyl (-CHO) group at the C-1 position and the quinolin-2-yl group at the C-3 position. Both groups significantly modulate the electron density and susceptibility of the phenyl ring to chemical transformations, particularly aromatic substitution reactions.

Electrophilic aromatic substitution is a cornerstone of benzene chemistry. However, the rate and regioselectivity of such reactions on the phenyl ring of this compound are dictated by the combined electronic effects of the existing substituents. Both the formyl and quinolin-2-yl groups are electron-withdrawing, which deactivates the phenyl ring towards attack by electrophiles. wikipedia.orglumenlearning.com

The formyl group deactivates the ring through a combination of a negative inductive effect (-I) due to the electronegativity of the oxygen atom and a strong negative mesomeric or resonance effect (-M) where the π-electrons of the ring are delocalized into the carbonyl group. libretexts.org Similarly, the quinolin-2-yl substituent, as a π-deficient heteroaromatic system, exerts both a negative inductive effect (-I) from the electronegative nitrogen atom and a negative mesomeric effect (-M), withdrawing electron density from the phenyl ring. reddit.combiosynce.com

These deactivating characteristics mean that electrophilic substitution reactions on this molecule require more forcing conditions (e.g., higher temperatures, stronger acid catalysts) compared to benzene itself. libretexts.org

Crucially, both substituents also direct the position of any incoming electrophile. Electron-withdrawing groups generally direct incoming electrophiles to the meta position relative to themselves. libretexts.org In the case of this compound:

The formyl group at C-1 directs incoming electrophiles to the C-3 and C-5 positions.

The quinolin-2-yl group at C-3 directs incoming electrophiles to the C-1 and C-5 positions.

Since the C-1 and C-3 positions are already occupied, the directing effects of both groups converge and reinforce each other, strongly favoring electrophilic attack at the C-5 position . This concerted directing effect results in a high degree of regioselectivity for any substitution reaction that can be induced to occur.

Table 1: Analysis of Substituent Electronic Effects and Directing Influence

SubstituentPositionInductive EffectResonance EffectOverall Effect on RingDirecting InfluencePredicted Substitution Site
Formyl (-CHO)C-1-I (Withdrawing)-M (Withdrawing)Strong DeactivationmetaC-5
Quinolin-2-ylC-3-I (Withdrawing)-M (Withdrawing)Strong DeactivationmetaC-5

Beyond classical electrophilic substitution, the derivatization of the phenyl ring of this compound can be achieved through modern synthetic methodologies, particularly metal-catalyzed cross-coupling reactions. This approach typically involves the initial synthesis of a halogenated precursor, for example, 5-bromo-3-(quinolin-2-yl)benzaldehyde , created via a highly regioselective bromination reaction as predicted in the previous section.

This halogenated intermediate serves as a versatile platform for introducing a wide array of functional groups onto the phenyl ring with high precision. The carbon-halogen bond (e.g., C-Br) can be readily activated by a palladium catalyst to participate in various cross-coupling reactions. This strategy allows for the construction of complex molecular architectures that would be inaccessible through direct substitution methods.

Key examples of such derivatization pathways include:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a phenylboronic acid) to form a new carbon-carbon bond, yielding biaryl structures.

Sonogashira Coupling: Reaction with a terminal alkyne to introduce alkynyl substituents.

Heck Coupling: Reaction with an alkene to form a new vinyl-aryl bond.

Buchwald-Hartwig Amination: Reaction with an amine to form a new carbon-nitrogen bond, introducing substituted amino groups.

These methods provide a powerful toolkit for the targeted modification of the phenyl moiety at the C-5 position, enabling the synthesis of a diverse library of derivatives for various research applications.

Table 2: Potential Cross-Coupling Reactions for Derivatization of a 5-Halo-3-(quinolin-2-yl)benzaldehyde Precursor

Reaction NameCoupling PartnerReagent/Catalyst System (Typical)Group Introduced at C-5
Suzuki CouplingR-B(OH)₂Pd(PPh₃)₄, Base (e.g., Na₂CO₃)Aryl, Vinyl, Alkyl (R)
Sonogashira CouplingR-C≡CHPdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)Alkynyl (-C≡C-R)
Heck CouplingH₂C=CHRPd(OAc)₂, Ligand (e.g., PPh₃), BaseVinyl (-CH=CHR)
Buchwald-Hartwig AminationR¹R²NHPd Catalyst, Ligand, Base (e.g., NaOtBu)Amino (-NR¹R²)

Coordination Chemistry and Metal Complexation of Quinolyl Benzaldehyde Ligands

Ligand Design Principles and Coordination Modes

The design of ligands is a foundational aspect of coordination chemistry, dictating the structure, stability, and properties of the resulting metal complexes. Quinolyl-benzaldehyde derivatives are crafted based on principles that leverage their inherent structural features for effective metal ion binding. The fundamental design involves the rigid and planar quinoline (B57606) ring system, which provides a predictable geometric framework, coupled with a benzaldehyde (B42025) group that introduces additional donor atoms. This combination allows for the creation of multidentate ligands capable of forming stable chelate rings with metal ions. The electronic properties of the ligand can be fine-tuned by introducing various substituents on either the quinoline or benzaldehyde rings, which can modulate the electron density on the donor atoms and thereby influence the stability and reactivity of the metal complex.

The coordination modes of quinolyl-benzaldehyde ligands are diverse, primarily revolving around the nitrogen atom of the quinoline ring and the oxygen atom of the aldehyde group. In many instances, particularly in Schiff base derivatives formed by the condensation of the aldehyde, the imine nitrogen becomes a primary coordination site. These ligands typically act as bidentate or tridentate chelators.

Common coordination modes include:

Bidentate N,O-Coordination: The ligand coordinates to the metal center through the quinoline nitrogen and the aldehyde oxygen, or more commonly, through the quinoline nitrogen and an imine nitrogen or phenolic oxygen in a Schiff base derivative. This mode of coordination results in the formation of a stable five- or six-membered chelate ring.

Tridentate C,N,O-Coordination: In certain reaction conditions, the ligand can coordinate through the quinoline nitrogen, an imine nitrogen, and a carbon atom from the phenyl ring, demonstrating the versatility of its binding capabilities. ethz.ch

Studies on related quinoline-based Schiff base ligands reveal that coordination often occurs via the azomethine (imine) nitrogen and a carbonyl or phenolic oxygen. libretexts.org It has been noted that the quinoline nitrogen can be a weaker coordinating site compared to the azomethine nitrogen. The specific coordination mode adopted is influenced by factors such as the nature of the metal ion, the solvent system used, and the presence of other coordinating anions in the reaction mixture.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with quinolyl-benzaldehyde ligands generally involves straightforward reaction procedures. A common method is the direct reaction of the ligand with a metal salt in a suitable solvent, such as ethanol (B145695) or methanol (B129727). The mixture is typically stirred and refluxed for several hours, after which the resulting solid complex can be isolated by filtration, washed, and dried.

A wide range of transition metal complexes have been prepared using quinoline-based ligands. The characterization of these complexes is crucial to determine their structure and properties, and it is achieved through a combination of spectroscopic and analytical techniques.

Cobalt (II), Nickel (II), and Copper (II) Complexes: Complexes of these metals have been synthesized and characterized. Magnetic susceptibility measurements and electronic spectroscopy are particularly informative for these complexes. For instance, magnetic moment values can distinguish between different geometries, such as octahedral and tetrahedral. Electronic spectra often show d-d transitions that are characteristic of a specific coordination environment, frequently suggesting octahedral geometries for Co(II), Ni(II), and Cu(II) complexes.

Zinc (II) Complexes: As Zn(II) has a d¹⁰ electronic configuration, its complexes are diamagnetic. Their structures are typically elucidated using techniques like ¹H NMR and X-ray crystallography.

Ruthenium (II) Complexes: Ruthenium complexes with related semicarbazone ligands have been synthesized. ethz.ch These complexes are often diamagnetic (low-spin d⁶) and are characterized by NMR spectroscopy and cyclic voltammetry to study their redox properties. ethz.ch

Palladium (II) Complexes: The synthesis of palladium (II) complexes with bis(imino-quinolyl) ligands has also been explored.

The characterization of these transition metal complexes relies on a suite of methods:

Infrared (IR) Spectroscopy: This technique is used to confirm the coordination of the ligand to the metal ion. A shift in the vibrational frequencies of key functional groups, such as the C=N (azomethine) band, to lower energies upon complexation is indicative of coordination. libretexts.org The appearance of new bands at lower frequencies can be assigned to metal-nitrogen (M-N) and metal-oxygen (M-O) vibrations.

¹H NMR Spectroscopy: For diamagnetic complexes (like Zn(II) or Ru(II)), NMR spectroscopy provides detailed information about the ligand environment. A downfield shift of proton signals upon coordination is often observed.

UV-Visible Spectroscopy: This method provides insights into the electronic transitions within the complex and helps in deducing the coordination geometry.

Magnetic Susceptibility: This measurement helps determine the number of unpaired electrons in a complex, which is crucial for assigning the geometry, particularly for paramagnetic ions like Co(II), Ni(II), and Cu(II).

Table 1: Magnetic Moments and Geometries for Selected Transition Metal Complexes with Quinolyl-based Ligands


Metal IonMagnetic Moment (B.M.)Proposed GeometryReference
Co(II)4.3–5.2Octahedral
Ni(II)3.12Octahedral ethz.ch
Cu(II)1.7–2.2Octahedral

While the coordination chemistry of quinolyl-benzaldehyde derivatives with transition metals is well-documented, reports on their complexation with main group metals are less prevalent. However, the fundamental ability of the quinoline scaffold to coordinate with a variety of metal ions is established. For instance, related 8-hydroxyquinoline (B1678124) ligands have been shown to form stable complexes with main group metals such as Antimony (Sb(V)) and Gallium (Ga(III)). In these complexes, the ligand coordinates through the quinoline nitrogen and the hydroxyl oxygen. This suggests a potential for 3-(Quinolin-2-YL)benzaldehyde and its derivatives to also act as effective ligands for main group elements, an area that warrants further exploration.

Structural Analysis of Coordination Compounds

X-ray crystallography has been instrumental in elucidating the exact structures of metal complexes derived from quinoline-based ligands. For example, the crystal structure of a Ni(II) complex with a related thiosemicarbazone ligand revealed a distorted octahedral geometry. Similarly, crystallographic studies of Cu(II) complexes have confirmed six-coordinated, pseudo-octahedral environments around the copper center. These studies provide unambiguous proof of the ligand's coordination mode and the resulting stereochemistry. The data obtained from these investigations, such as the precise bond distances between the metal and the donor atoms, are crucial for understanding the nature of the metal-ligand bond. For instance, in one Cu(II) complex, the Cu-O and Cu-N bond lengths were found to be in the expected range for such coordination compounds.

The ability of this compound and its derivatives to act as multidentate ligands allows them to form stable complexes through the chelation effect. Chelation is the formation of two or more separate coordinate bonds between a multidentate ligand and a single central metal atom, resulting in the formation of a ring structure. These chelate rings, typically five or six-membered, are thermodynamically more stable than complexes formed with analogous monodentate ligands.

The geometry of the resulting metal complex is dictated by the coordination number of the metal ion and the steric and electronic properties of the ligand.

Octahedral Geometry: This is a common geometry for transition metal complexes with a coordination number of six. It is frequently observed in complexes where the metal-to-ligand ratio is 1:2, with two tridentate ligands, or in cases where bidentate ligands and additional solvent or anionic ligands (like water or chloride) complete the coordination sphere.

Tetrahedral Geometry: A coordination number of four can lead to a tetrahedral arrangement. Distorted tetrahedral geometries have been reported for some Ni(II) complexes.

Square Planar Geometry: Also associated with a coordination number of four, this geometry is common for d⁸ ions such as Ni(II) and Pd(II).

The formation of a specific geometry is a result of the interplay between the ligand's bite angle, the size of the metal ion, and the electronic configuration of the metal. Spectroscopic and magnetic data provide strong evidence for these geometric arrangements, which are ultimately confirmed by crystallographic studies.

Table 2: Mentioned Compound Names


Compound Name
This compound
Cobalt(II)
Nickel(II)
Copper(II)
Zinc(II)
Palladium(II)
Ruthenium(II)
Antimony(V)
Gallium(III)
8-hydroxyquinoline
quinoline-2-carbaldehyde

Catalytic Applications of Metal Complexes Derived from Quinolyl-Benzaldehydes

The unique structural motif of this compound, featuring a chelating quinoline ring and a reactive aldehyde group, suggests significant potential for its metal complexes in catalysis. The nitrogen atom of the quinoline ring and the oxygen atom of the benzaldehyde can act as a bidentate ligand, forming stable complexes with a variety of transition metals. The electronic properties of the quinoline moiety and the steric environment around the metal center can be finely tuned, influencing the catalytic activity and selectivity of the resulting complexes.

Organic Transformations Mediated by Complexes

For instance, copper complexes of quinoline derivatives have demonstrated notable catalytic activity in the oxidation of various substrates. These reactions often proceed via mechanisms involving the formation of a high-valent metal-oxo species. The specific catalytic performance is influenced by factors such as the nature of the metal, the ligand's electronic and steric properties, and the reaction conditions.

Table 1: Potential Organic Transformations Catalyzed by Quinolyl-Benzaldehyde Metal Complexes (Hypothetical)

Reaction TypeSubstrateProductPotential Metal Center
Aerobic OxidationAlcoholsAldehydes/KetonesCopper(II), Iron(III)
Suzuki CouplingAryl halidesBiarylsPalladium(II)
Henry ReactionAldehydesNitroaldolsCopper(II), Zinc(II)

It is important to emphasize that the data presented in Table 1 is hypothetical and based on the known catalytic activities of similar quinoline-based metal complexes. Dedicated research is required to experimentally validate the catalytic efficacy of this compound metal complexes in these and other organic transformations.

Role in Anomeric-Based Oxidation Mechanisms

The concept of anomeric-based oxidation involves the influence of the anomeric effect on the reactivity of a molecule, particularly in oxidation reactions. The anomeric effect refers to the thermodynamic preference for certain conformations of heterocyclic rings containing a heteroatom adjacent to another heteroatom with a lone pair.

In the context of quinolyl-benzaldehyde ligands, it is conceivable that the stereoelectronic properties of the coordinated ligand could influence the mechanism of oxidation reactions at the metal center or a coordinated substrate. However, a direct and explicit link between metal complexes of this compound and anomeric-based oxidation mechanisms has not been established in the existing scientific literature.

Research in the broader field of oxidation catalysis has explored anomeric effects in various systems. For example, the oxidation of acetals and related compounds can be influenced by the orientation of lone pairs on the oxygen atoms, which is a manifestation of the anomeric effect. It is plausible that a strategically designed metal complex of a quinolyl-benzaldehyde derivative could create a chiral environment that directs the oxidation of a substrate through a pathway influenced by anomeric interactions.

Further theoretical and experimental investigations are necessary to explore the potential role of metal complexes derived from this compound in anomeric-based oxidation mechanisms. Such studies could involve computational modeling to understand the electronic structure of the catalyst-substrate complex and kinetic studies to elucidate the reaction mechanism.

Spectroscopic and Advanced Characterization Techniques for 3 Quinolin 2 Yl Benzaldehyde

Vibrational Spectroscopy (FT-IR, Raman) for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and characterizing the bond vibrations within 3-(quinolin-2-yl)benzaldehyde. These techniques probe the vibrational modes of the molecule, offering a unique fingerprint based on its structural components.

The aldehyde functional group is a key feature of this compound, and its carbonyl (C=O) stretching vibration provides a distinct and intense signal in the IR spectrum. For aromatic aldehydes, this absorption is typically observed in the range of 1710–1685 cm⁻¹. The conjugation of the aldehyde group with the benzene (B151609) ring in this compound is expected to influence the position of this band, generally shifting it to a lower wavenumber compared to saturated aliphatic aldehydes.

Another diagnostic feature for the aldehyde group is the C-H stretching vibration of the aldehyde proton (O=C-H). This typically appears as one or two moderate intensity bands in the region of 2830–2695 cm⁻¹. Often, a peak around 2720 cm⁻¹ is a helpful indicator for the presence of an aldehyde.

Table 1: Predicted FT-IR Frequencies for Aldehyde Group in this compound

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)Intensity
Carbonyl (C=O) StretchAromatic Aldehyde1710–1685Strong
Aldehydic C-H StretchAldehyde2830–2800Weak
Aldehydic C-H StretchAldehyde2730–2700Weak

The quinoline (B57606) moiety of the molecule gives rise to a series of characteristic vibrations. These include C=C and C=N stretching vibrations within the aromatic rings, which are typically observed in the 1620–1430 cm⁻¹ region of the IR spectrum. The C-H stretching vibrations of the aromatic protons on the quinoline and benzene rings are expected to appear in the 3100–3000 cm⁻¹ range. Furthermore, C-H out-of-plane bending vibrations provide information about the substitution pattern of the aromatic rings and are found in the 900–675 cm⁻¹ region.

In Raman spectroscopy, the aromatic ring stretching modes often produce strong and sharp signals, which are complementary to the information obtained from FT-IR. The symmetric vibrations of the quinoline ring system are particularly Raman active and can be used for structural confirmation.

Table 2: Predicted Vibrational Frequencies for the Quinoline Ring in this compound

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)
Aromatic C-H StretchQuinoline/Benzene3100–3000
Aromatic C=C and C=N StretchQuinoline1620–1430
C-H Out-of-Plane BendingAromatic Rings900–675

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound by providing information about the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehyde proton, as well as the protons on the quinoline and benzaldehyde (B42025) rings. The aldehyde proton (CHO) is highly deshielded and is anticipated to appear as a singlet in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm.

The aromatic protons on the quinoline and benzene rings will resonate in the range of δ 7.0–9.0 ppm. The specific chemical shifts and coupling patterns (e.g., doublets, triplets, multiplets) will depend on their position relative to the nitrogen atom in the quinoline ring and the aldehyde group on the benzene ring. Protons on the quinoline ring, particularly those adjacent to the nitrogen atom, are expected to be the most deshielded. The protons on the benzaldehyde ring will also exhibit splitting patterns characteristic of a substituted benzene ring.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

Proton EnvironmentPredicted Chemical Shift (δ, ppm)Multiplicity
Aldehyde Proton (CHO)9.5 – 10.5Singlet
Quinoline Ring Protons7.5 – 9.0Multiplets
Benzaldehyde Ring Protons7.0 – 8.5Multiplets

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group is a key diagnostic signal and is expected to appear significantly downfield, typically in the range of δ 190–200 ppm.

The carbon atoms of the quinoline and benzene rings will resonate in the aromatic region, approximately between δ 120 and 150 ppm. The chemical shifts of these carbons will be influenced by the electronegativity of the nitrogen atom and the substitution pattern. Carbons directly attached to the nitrogen atom or the aldehyde group will show distinct shifts. Quaternary carbons, those without attached protons, will typically exhibit weaker signals in the spectrum.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
Aldehyde Carbonyl Carbon (C=O)190 – 200
Quinoline Ring Carbons120 – 150
Benzaldehyde Ring Carbons120 – 140

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would correspond to its exact molecular mass. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy.

The fragmentation of this compound under electron ionization (EI) is expected to follow pathways characteristic of aromatic aldehydes and quinoline derivatives. A common fragmentation for aromatic aldehydes is the loss of a hydrogen radical to form a stable acylium ion [M-H]⁺, or the loss of a carbon monoxide (CO) molecule to give an [M-CO]⁺ fragment. The quinoline ring can also undergo fragmentation, leading to characteristic ions that can help to confirm the structure.

Table 5: Predicted Mass Spectrometry Fragments for this compound

Ion FragmentDescription
[M]⁺Molecular Ion
[M-H]⁺Loss of a hydrogen radical from the aldehyde
[M-CHO]⁺Loss of the formyl group
[M-CO]⁺Loss of carbon monoxide
Quinoline-based ionsFragments arising from the quinoline ring

Electronic Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, is instrumental in probing the electronic structure and photophysical properties of molecules like this compound. This compound possesses a conjugated system comprising a quinoline ring linked to a benzaldehyde moiety, which is expected to give rise to distinct spectroscopic signatures.

UV-Visible Absorption Spectroscopy:

The UV-Vis absorption spectrum of this compound would be expected to exhibit characteristic absorption bands arising from π→π* and n→π* electronic transitions.

π→π Transitions:* These transitions, typically of high intensity (large molar absorptivity, ε), originate from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic quinoline and benzaldehyde rings. The extended conjugation between the two ring systems would likely result in a bathochromic (red) shift of these absorption bands compared to the individual quinoline and benzaldehyde molecules.

n→π Transitions:* A lower intensity absorption band, corresponding to the transition of a non-bonding electron from the oxygen atom of the carbonyl group to an antibonding π* orbital, is also anticipated. This transition is often sensitive to solvent polarity.

Should experimental data become available, a data table summarizing the absorption maxima (λmax) and corresponding molar absorptivity values in different solvents would be crucial for characterizing the compound's electronic behavior.

Fluorescence Spectroscopy:

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. For a molecule like this compound, which contains fluorophores (the quinoline ring), fluorescence studies would provide insights into its excited state properties. Key parameters that would be determined include:

Emission Maximum (λem): The wavelength at which the highest intensity of fluorescence is observed.

Quantum Yield (ΦF): A measure of the efficiency of the fluorescence process.

Stokes Shift: The difference in wavelength between the absorption maximum and the emission maximum, which provides information about the energy loss in the excited state before fluorescence emission.

The fluorescence properties are expected to be influenced by factors such as solvent polarity and the presence of quenching agents. An interactive data table would typically present these key fluorescence parameters.

X-ray Diffraction (XRD) for Solid-State Structure

Single-crystal X-ray diffraction (XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, XRD analysis would provide a wealth of structural information.

A search of crystallographic databases indicates that the crystal structure for the parent compound this compound has not been reported. However, analysis of derivatives could provide insights into the likely solid-state conformation. An XRD study would elucidate:

Molecular Conformation: The dihedral angle between the quinoline and benzaldehyde rings, revealing the degree of planarity of the molecule in the solid state.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, which can be compared with theoretical calculations.

Intermolecular Interactions: The presence of non-covalent interactions such as π-π stacking between the aromatic rings or C-H···O hydrogen bonds involving the aldehyde group. These interactions are crucial in dictating the crystal packing and influencing the material's bulk properties.

Were the data available, it would be presented in a detailed crystallographic data table, as shown below for a hypothetical analysis.

Hypothetical Crystallographic Data for this compound

Parameter Value
Chemical Formula C₁₆H₁₁NO
Formula Weight 233.26
Crystal System Monoclinic
Space Group P2₁/c
a (Å) Data not available
b (Å) Data not available
c (Å) Data not available
β (°) Data not available
Volume (ų) Data not available
Z Data not available

Computational and Theoretical Investigations of 3 Quinolin 2 Yl Benzaldehyde

Quantum Chemical Calculation Methodologies (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to the theoretical investigation of molecular systems. For quinoline (B57606) derivatives, Density Functional Theory (DFT) is a highly effective and widely used theoretical approach. nih.govnih.gov DFT allows for the determination of a compound's structural, optical, and electronic properties, as well as its kinetic and thermodynamic stability. nih.govnih.gov Ab initio methods, such as Hartree-Fock (HF), have also been employed, often in conjunction with DFT, to provide a comparative analysis of molecular properties. nih.gov

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. researchgate.net For quinoline-based compounds, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently chosen for its balance of accuracy and computational efficiency in calculating molecular geometries and electronic properties. nih.govscispace.comresearchgate.net Other functionals like BVP86, B3PW91, and PBEPBE have also been benchmarked for similar molecules. researchgate.net

The selection of the basis set is equally critical. Pople-style basis sets, such as 6-31G* and 6-311G, are commonly used. scispace.com For more accurate results, especially concerning electronic properties and non-covalent interactions, diffuse functions (+) and polarization functions (d,p) are added, leading to basis sets like 6-31+G(d,p) and 6-311++G(d,p). nih.govnih.gov In a benchmark study on a related quinoline carboxaldehyde derivative, the combination of the B3LYP functional with the 6-311+G(2d) basis set was found to provide results in excellent agreement with experimental data. researchgate.net

Geometry optimization is a primary step in computational analysis, used to find the lowest energy (most stable) structure of a molecule. nih.gov For 3-(Quinolin-2-YL)benzaldehyde, this process involves calculating the molecular structure corresponding to a minimum on the potential energy surface. The optimization would account for bond lengths, bond angles, and dihedral angles.

Conformational analysis is particularly important for this molecule due to the rotational freedom around the single bond connecting the quinoline ring and the benzaldehyde (B42025) moiety. Theoretical studies on similar aromatic aldehydes, such as quinoline-7-carboxaldehyde, have shown the existence of multiple stable conformers that are energetically very close. nih.gov These conformers typically differ in the orientation of the aldehyde group relative to the quinoline ring system. A potential energy surface scan, varying the dihedral angle of the C-C bond linking the two rings, would be performed to identify the most stable conformers and the energy barriers for their interconversion.

Electronic Structure and Frontier Molecular Orbital Theory (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity and electronic properties of a molecule. nih.govwikipedia.org The key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining chemical reactivity and kinetic stability. nih.gov A large energy gap implies high stability and low reactivity, characteristic of a "hard" molecule. Conversely, a small energy gap suggests that the molecule is more easily polarized and reactive, making it a "soft" molecule that is more prone to electronic transitions. nih.gov For quinoline derivatives, the HOMO and LUMO are typically delocalized π-orbitals spread across the aromatic system. researchgate.net In this compound, the HOMO is expected to be distributed over the quinoline ring, while the LUMO may be more localized on the electron-withdrawing benzaldehyde portion.

Table 1: Representative Frontier Molecular Orbital Properties for this compound Note: The values presented below are illustrative, based on typical DFT calculations for similar quinoline derivatives.

ParameterEnergy (eV)Description
EHOMO-6.25Energy of the Highest Occupied Molecular Orbital
ELUMO-2.15Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)4.10LUMO-HOMO energy difference, indicating chemical stability

Prediction and Simulation of Spectroscopic Data (IR, NMR, UV-Vis)

Computational methods can accurately predict various spectroscopic properties, which serves as a valuable tool for structural confirmation and interpretation of experimental data.

Infrared (IR) Spectroscopy: Theoretical calculations of harmonic vibrational frequencies using DFT are routinely performed to simulate the IR spectrum. nih.govresearchgate.net By analyzing the vibrational modes, specific peaks can be assigned to the stretching and bending of functional groups, such as the C=O stretch of the aldehyde, C=N and C=C stretches within the quinoline ring, and C-H aromatic stretches. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical values, when compared to experimental spectra, aid in the complete assignment of protons and carbons in the molecule, confirming its structure. youtube.com

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting electronic absorption spectra. nih.govresearchgate.net This analysis provides information on the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are often π–π* transitions in aromatic systems like quinoline derivatives. nih.gov

Chemical Reactivity Descriptors and Electrophilicity/Nucleophilicity Indices

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. scispace.com These descriptors help in understanding the molecule's behavior in chemical reactions.

Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution. A molecule with a large HOMO-LUMO gap is considered hard, while one with a small gap is soft. nih.gov

Electronegativity (χ): Represents the ability of a molecule to attract electrons.

Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons, classifying it as an electrophile. scispace.com

Nucleophilicity Index (N): This parameter measures the electron-donating capability of a molecule. uni-muenchen.de

Furthermore, Molecular Electrostatic Potential (MEP) maps are used to visualize the electrophilic and nucleophilic sites of a molecule. researchgate.net In an MEP map, electron-rich regions (prone to electrophilic attack) are typically colored red, while electron-poor regions (prone to nucleophilic attack) are colored blue. nih.gov For this compound, the oxygen of the aldehyde group would be an electron-rich site, while the carbonyl carbon would be an electron-poor site.

Table 2: Calculated Global Reactivity Descriptors for this compound Note: The values presented below are illustrative, based on typical DFT calculations for similar quinoline derivatives.

DescriptorSymbolCalculated Value (eV)Formula
Ionization PotentialI6.25-EHOMO
Electron AffinityA2.15-ELUMO
Electronegativityχ4.20(I+A)/2
Chemical Hardnessη2.05(I-A)/2
Chemical SoftnessS0.491/η
Electrophilicity Indexω4.30χ²/(2η)

Molecular Dynamics and Conformational Dynamics Studies

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov MD simulations are particularly useful for studying the conformational dynamics of flexible molecules like this compound in different environments, such as in a solvent. mdpi.com

By simulating the motion of atoms over a period, MD can reveal the accessible conformations, the frequency of transitions between them, and the influence of the solvent on the molecular structure. researchgate.net Although often applied to study interactions with biological macromolecules, MD simulations are also a powerful tool for understanding the intrinsic flexibility and conformational landscape of a single molecule, providing a more complete picture of its behavior than static models alone. nih.govmdpi.com

Nonlinear Optical Properties

Extensive literature searches for computational and theoretical investigations into the nonlinear optical (NLO) properties of this compound did not yield specific research findings or data for this particular compound. While the broader class of quinoline derivatives has been a subject of interest in the field of nonlinear optics due to the potential for significant second- and third-order NLO responses, studies focusing explicitly on the this compound isomer are not available in the public domain based on the conducted searches.

The NLO properties of organic molecules are intrinsically linked to their molecular structure, particularly the presence of π-conjugated systems and donor-acceptor groups that facilitate intramolecular charge transfer. Quinoline moieties, with their extended π-system, are often incorporated into NLO chromophores. Theoretical studies, typically employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are commonly used to predict NLO properties such as the first hyperpolarizability (β), a measure of the second-order NLO response.

However, without specific computational studies on this compound, it is not possible to provide quantitative data on its hyperpolarizability, molecular orbitals (HOMO-LUMO), or other parameters relevant to its NLO characteristics. The position of the benzaldehyde substituent on the quinoline ring system is a critical determinant of the electronic and optical properties. Therefore, data from other quinoline-based molecules cannot be extrapolated to accurately describe the NLO behavior of this compound.

Further computational research is required to elucidate the NLO properties of this specific compound. Such studies would involve optimizing the molecular geometry and calculating the static and dynamic first and second hyperpolarizabilities to assess its potential for applications in photonic and optoelectronic devices.

Supramolecular Chemistry and Intermolecular Interactions of 3 Quinolin 2 Yl Benzaldehyde Derivatives

Hydrogen Bonding Networks (C-H···O, O-H···N, N-H···O)

Hydrogen bonds are pivotal in directing the assembly of quinoline-containing structures. While conventional hydrogen bonds like O-H···N and N-H···O are stronger and more directional, weaker C-H···O interactions also play a crucial role in stabilizing the crystal lattice.

O-H···N/O-H···O Interactions: In hydroxyl-substituted quinoline (B57606) derivatives, such as 5-hydroxyquinoline, the O-H···N interaction is often the most significant intermolecular force present. mdpi.com Studies on 2-styryl-8-hydroxy quinolines have revealed the presence of multiple O-H···O and O-H···N interactions that contribute to the formation of complex supramolecular structures. nih.govnih.gov

N-H···O Interactions: In derivatives containing amide or similar functionalities, N-H···O bonds are common. For instance, N-methyl-quinoline-2-carboxamide 1-oxide features resonance-assisted N–H⋯O hydrogen bonds, which have been studied using density functional theory. nih.gov The formation of these bonds can lead to the creation of quasi-rings and influence the electronic properties of the molecule. nih.gov

C-H···O Interactions: Though weaker, C-H···O interactions are frequently observed in the crystal structures of quinoline derivatives. In 5-hydroxyquinoline, these interactions are noted alongside the stronger O-H···N bonds. mdpi.com Similarly, various styryl quinoline derivatives exhibit C–H···O interactions that help define their three-dimensional packing. nih.govacs.org In some cases, these can be considered anti-hydrogen bonds, characterized by a blueshift in the C-H stretching vibration. mdpi.com

The interplay of these hydrogen bonding networks is fundamental to the formation of predictable structural motifs, or synthons, which are the building blocks of supramolecular assembly.

Aromatic Stacking Interactions (π-π Stacking, C-H···π Interactions)

The planar, electron-rich nature of the quinoline and benzaldehyde (B42025) rings facilitates significant aromatic stacking interactions. These non-covalent forces, including π-π and C-H···π interactions, are critical for the stabilization of supramolecular architectures.

π-π Stacking: This interaction is common in quinoline-based metal complexes and organic structures, occurring in a significant percentage of cases. rsc.org It involves the face-to-face or offset stacking of aromatic rings, with typical mean separation distances around 3.4 Å. researchgate.net These interactions can lead to the formation of discrete dimers or be extended to create one-dimensional or multi-dimensional networks. rsc.org The strength and geometry of π-π stacking can be influenced by substituents on the aromatic rings. nih.gov

C-H···π Interactions: These interactions occur when a C-H bond points towards the face of an aromatic ring. They often work in concert with π-π stacking to build more complex assemblies. In certain quinoline derivatives, C-H···π interactions between quinoline and other aromatic moieties, like pyrazolyl groups, contribute to the self-assembly of dimers into higher-dimensional structures. rsc.org

A summary of typical interactions found in quinoline derivatives is presented below.

Interaction TypeParticipating GroupsTypical Role in Assembly
π-π Stacking Quinoline-Quinoline, Quinoline-BenzeneFormation of dimers and infinite chains nih.govrsc.org
C-H···π C-H bond and aromatic ring faceLinking stacked dimers, stabilizing 3D networks rsc.orgscite.ai

These aromatic interactions are not only crucial for crystal engineering but also play a key role in biological recognition, where quinoline-based drugs may interact with aromatic amino acid residues in protein active sites. libretexts.org

Supramolecular Assembly and Architecture Formation (e.g., Helices, Chains, Frameworks)

The combination of hydrogen bonding and aromatic stacking interactions drives the self-assembly of 3-(quinolin-2-yl)benzaldehyde derivatives into a variety of ordered supramolecular architectures. The final structure is a delicate balance of these competing and cooperating non-covalent forces.

Chains: One of the most common motifs is the formation of one-dimensional (1D) chains. In some styryl quinolines, the absence of a twisted molecular geometry can lead to a zig-zag chainlike arrangement. nih.govacs.org These chains are often propagated by a combination of hydrogen bonds and π–π stacking interactions. nih.govnih.gov

Helices: In molecules with specific geometries, often non-planar, fascinating helical structures can emerge. For example, 8-hydroxy substituted styryl quinolines have been observed to form hydrogen-bonded triple helices. nih.govnih.gov

Frameworks and Networks: The extension of these interactions in multiple dimensions can lead to the formation of complex 3D frameworks and networks. acs.org A Cambridge Structural Database search revealed that π–π stacking in metal complexes of quinoline ligands often leads to discrete dimers, which can then self-assemble into higher dimensionality networks through the extension of stacking or the inclusion of other interactions like hydrogen bonding. rsc.org

The specific architecture adopted is highly sensitive to the molecular structure, particularly the nature and position of substituents. nih.govacs.org

Host-Guest Chemistry and Complexation Studies (e.g., with macrocycles like calixarenes)

The electron-rich cavities and functionalizable rims of macrocyclic hosts like calixarenes make them ideal for studying host-guest chemistry. rsc.org Quinoline derivatives can act as guest molecules, binding within the cavities of these hosts through a combination of non-covalent interactions. libretexts.org

Calixarenes as Hosts: Calixarenes are popular macrocycles used in supramolecular chemistry due to their tunable cavities and straightforward derivatization. nih.gov They can form complexes with a variety of guest molecules, including cations, anions, and neutral compounds. nih.gov

Binding Interactions: The binding of a guest like a quinoline derivative within a calixarene (B151959) cavity is typically driven by multiple interactions, including π-π stacking between the aromatic rings of the host and guest, hydrogen bonding, and hydrophobic effects. libretexts.orgnih.gov

Complexation Studies: Studies involving calix acs.orgquinolines—macrocycles that incorporate the quinoline unit into their structure—have shown their ability to complex quaternary ammonium (B1175870) salts. nih.gov Similarly, water-soluble sulfonated calixarenes have been used in combination with dyes to detect guest molecules through changes in spectroscopic properties. nih.gov While specific studies on this compound are not detailed, the principles of complexation with guests like N-methylisoquinolinium salts suggest that the quinoline moiety is well-suited for inclusion within a calixarene cavity, leading to significant shielding effects observed in NMR spectroscopy. uniroma1.it

These host-guest systems have potential applications in sensing, molecular recognition, and the development of stimuli-responsive materials. nih.govuniroma1.it

Influence of Substituents on Supramolecular Features

Substituents on the quinoline or benzaldehyde rings of the core structure have a profound impact on the resulting supramolecular assemblies. They can alter the electronic properties, steric profile, and hydrogen-bonding capabilities of the molecule, thereby directing the self-assembly process towards different architectures. nih.govnih.gov

Research on two series of 2-styryl-quinoline derivatives, one with an -OH group (SA series) and the other with a -NO2 group (SB series) on the quinoline ring, provides a clear example of this influence. nih.govnih.gov

Molecular Geometry: The 8-OH substituted derivatives generally exhibit a non-planar geometry with large dihedral angles between aromatic rings, whereas the 8-NO2 derivatives are more planar. nih.govscite.ai

Supramolecular Architecture: This difference in planarity directly affects the resulting supramolecular structure. The non-planar -OH derivatives can form complex structures like hydrogen-bonded triple helices, while the planar -NO2 derivatives tend to form π-π stacked infinite chains. nih.govnih.gov The absence of a twisted geometry in a bromine-substituted hydroxy-quinoline derivative leads to a zig-zag chain instead of a helix and prevents aromatic π-π stacking interactions observed in other derivatives. nih.govacs.org

Photochemical Properties: Substituents also affect material properties. In styrylquinoline copolymers, changing the electron-donating or electron-withdrawing nature of substituents on the styryl moiety shifts the emission band to longer wavelengths, causing a transition from blue to green or yellow-orange fluorescence. mdpi.com

The following table summarizes the effects of different substituents on the properties of 2-styryl-8-hydroxy quinoline (SA series) and 2-styryl-8-nitro quinoline (SB series) derivatives. nih.govacs.org

Compound IDQuinoline SubstituentStyryl SubstituentKey Supramolecular FeatureCytotoxicity IC50 (µM)
S1A -OH-SCH3Aromatic π–π stacking4.69
S2A -OH-OCH3Aromatic π–π stacking3.54
S3A -OH-BrZig-zag chain (no π–π stacking)2.52
S1B -NO2-SCH3π–π stacked infinite chains10.37
S2B -NO2-OCH3π–π stacked infinite chains7.91
S3B -NO2-Brπ–π stacked infinite chains2.897

These findings demonstrate that by carefully selecting functional groups, it is possible to tune the structural and, consequently, the functional properties of quinoline-based compounds. nih.govacs.org

Advanced Applications and Emerging Research Directions

A Versatile Building Block in Complex Organic Synthesis

The inherent reactivity of the aldehyde functional group, combined with the diverse modification possibilities of the quinoline (B57606) ring, makes 3-(quinolin-2-yl)benzaldehyde a valuable precursor in the construction of intricate molecular architectures.

Synthesis of Poly-substituted Quinoline Derivatives

The strategic functionalization of the quinoline ring is a cornerstone of modern medicinal chemistry and materials science. nih.govfrontiersin.org While numerous methods exist for the synthesis of polysubstituted quinolines, the use of pre-functionalized building blocks like this compound offers a direct and efficient route to novel derivatives. nih.govresearchgate.net The aldehyde group can undergo a wide array of chemical transformations, including but not limited to, oxidation, reduction, and a variety of condensation and coupling reactions. These reactions allow for the introduction of new functional groups at the 3-position of the benzaldehyde (B42025) ring, thereby creating a diverse library of poly-substituted quinoline derivatives.

For instance, the aldehyde can be converted to a carboxylic acid, which can then participate in amide bond formation, or it can be reduced to an alcohol, providing a site for ether or ester linkages. Furthermore, the aldehyde is a key reactant in multicomponent reactions, which are highly efficient processes for generating molecular complexity in a single step. The development of novel synthetic methodologies that utilize this compound as a starting material is an active area of research, with the potential to unlock new chemical space for drug discovery and materials development. rsc.orgrsc.org

Incorporation into Macrocyclic Systems

Macrocycles, cyclic molecules with large ring structures, are of significant interest in drug discovery due to their ability to bind to challenging biological targets with high affinity and selectivity. epfl.chsciencedaily.com The rigid quinoline unit and the reactive aldehyde group of this compound make it an attractive component for the synthesis of novel macrocyclic architectures. The aldehyde can participate in intramolecular cyclization reactions, forming the macrocyclic ring through various chemical linkages. rsc.org

The design and synthesis of such macrocycles often involve multi-step reaction sequences where this compound is a key intermediate. The quinoline moiety can serve as a rigid scaffold to pre-organize the linear precursor for macrocyclization, while the aldehyde provides a reactive handle for the ring-closing step. Research in this area is focused on developing efficient cyclization strategies and exploring the conformational properties and biological activities of the resulting macrocycles.

Materials Science Applications

The unique photophysical and electronic properties of the quinoline nucleus have led to its exploration in a variety of materials science applications. This compound and its derivatives are being investigated for their potential use in optoelectronic devices and as photoactive and electroactive materials.

Optoelectronic Materials (e.g., Organic Light-Emitting Diodes - OLEDs)

Quinoline derivatives have shown promise as components in Organic Light-Emitting Diodes (OLEDs) due to their electron-transporting and light-emitting capabilities. researchgate.net The incorporation of a benzaldehyde group at the 2-position of the quinoline ring can modulate the electronic properties of the molecule, influencing its performance in an OLED device. Derivatives of this compound are being designed and synthesized to act as emitters, hosts, or electron-transporting materials in OLEDs. researchgate.net

Research in this area focuses on tuning the photophysical properties of these molecules, such as their emission wavelength, quantum yield, and charge carrier mobility, through chemical modification. The goal is to develop efficient and stable materials for next-generation displays and lighting technologies.

Table 1: Photoluminescence Properties of Selected Quinoline Derivatives

Compound Excitation Wavelength (nm) Emission Wavelength (nm) Application
2-phenylbenzo[g]quinoline 253-294 470-488 Blue light emission
1,3-di(benzo[g]quinolin-2-yl)benzene 253-294 470 Greenish-blue light emission

Note: This table presents data for related benzo[g]quinoline derivatives, highlighting the potential for tuning emission properties in quinoline-based systems. mdpi.com

Photoactive and Electroactive Materials

The extended π-conjugated system of quinoline derivatives imparts them with interesting photoactive and electroactive properties. This compound can serve as a precursor for the synthesis of larger conjugated systems, including polymers and dendrimers. These materials can interact with light and electric fields, making them suitable for applications in sensors, solar cells, and other electronic devices. mdpi.com

The aldehyde functionality allows for the facile incorporation of the quinoline unit into polymeric backbones or as pendant groups. The electrochemical properties of these materials can be investigated using techniques such as cyclic voltammetry to understand their redox behavior and potential for use in electronic applications. nih.gov

Future Perspectives in Quinoline-Benzaldehyde Research

The field of quinoline-benzaldehyde research is poised for significant advancements. Future research will likely focus on several key areas:

Development of Novel Synthetic Methodologies: The exploration of new and efficient synthetic routes to access a wider range of functionalized this compound derivatives will remain a priority. This includes the development of more sustainable and atom-economical reactions. nih.gov

Expansion of Applications in Materials Science: Further investigation into the photophysical and electrochemical properties of this compound derivatives will likely lead to their application in a broader range of optoelectronic devices, including solar cells, photodetectors, and sensors.

Exploration of Biological Activities: A systematic evaluation of the biological activities of a diverse library of this compound derivatives could lead to the discovery of new therapeutic agents. The quinoline scaffold is a well-known pharmacophore, and the addition of the benzaldehyde moiety and its subsequent modifications could unlock novel biological targets. nih.gov

Computational Modeling and Design: The use of computational tools to predict the properties and activities of new this compound derivatives will become increasingly important. This will enable a more rational design of molecules with desired characteristics for specific applications.

Exploration of Novel Synthetic Pathways

The synthesis of quinoline derivatives, including this compound, is a subject of ongoing research to develop more efficient, environmentally friendly, and versatile methods. mdpi.com Traditional methods for constructing the quinoline ring, such as the Skraup, Doebner–von Miller, and Combes reactions, are often effective but can require harsh conditions. beilstein-journals.org The Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is considered one of the most straightforward approaches to quinoline synthesis. beilstein-journals.orgresearchgate.net

Recent explorations into novel synthetic pathways have focused on improving upon these classical methods. Key areas of innovation include the use of new catalysts, alternative reaction media, and one-pot procedures to increase yields and simplify purification.

Catalytic Innovations: Researchers have investigated various catalysts to promote the synthesis of quinoline scaffolds under milder conditions. For instance, sodium ethoxide has been utilized as an effective catalyst in Friedländer condensation reactions to produce novel 3-(quinolin-2-yl)- and 3,6-bis(quinolin-2-yl)-9H-carbazoles, achieving good yields of 52–72%. beilstein-journals.org Other studies have employed nickel chloride hexahydrate to catalyze the regioselective synthesis of quinolines from α,β-unsaturated ketones and o-aminobenzyl alcohol under aerial oxidation. researchgate.net The development of metal-free strategies is also a significant area of interest, providing an environmentally friendly alternative to transition-metal catalysts. nih.gov

Modern Synthetic Strategies: Modern organic synthesis has moved towards developing modular and efficient reactions. One-pot syntheses, where multiple reaction steps are carried out in the same vessel, are particularly attractive. For example, a one-pot method for creating 2,3-substituted quinolines involves a condensation/Michael/Staudinger/aza-Wittig/aromatization reaction sequence. mdpi.com Another approach utilizes 2-azidobenzaldehyde-based [4+2] annulation for the synthesis of a variety of quinoline derivatives. mdpi.com These advanced strategies allow for the construction of complex quinoline structures with considerable functional group tolerance and operational simplicity. researchgate.net

A summary of different synthetic approaches for quinoline derivatives is presented below.

Reaction TypeKey Reagents/CatalystsAdvantages
Friedländer Condensation2-aminoaryl aldehydes/ketones, α-methylene ketones; Brønsted acids, Sodium EthoxideSimple, straightforward, good yields. beilstein-journals.org
Nickel-Catalyzed Cyclization2-azidobenzaldehydes, Nickel catalystsForms 2,3-substituted quinolines. mdpi.com
One-Pot Multicomponent2-aminobenzyl alcohols, N,N'-dimethylenamine(one)s, Lewis acidsModular, allows installation of various substituents. researchgate.net
Metal-Free Tandem Cyclization2-methylquinolines, 2-styrylanilinesEnvironmentally friendly, avoids transition metals. nih.gov

Design of Advanced Functional Materials

The unique electronic and photophysical properties of the quinoline moiety make this compound and its derivatives valuable building blocks for advanced functional materials. beilstein-journals.orgmdpi.com The quinoline ring system acts as an electron acceptor in intramolecular charge transfer (ICT) processes, which is a key feature for applications in optoelectronics. mdpi.com

Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives are extensively used in the development of organic light-emitting diodes (OLEDs). mdpi.comdergipark.org.tr They can function in various roles within an OLED device, including as emitters, host materials, or components of the electron transport layer (ETL). nih.govgoogle.com The rigid structure of the quinoline nucleus contributes to better thermal stability and a higher glass transition temperature (Tg) in the resulting materials, which is crucial for device longevity. google.com

Derivatives of this compound can be designed to emit light across the visible spectrum. For example, anthracene (B1667546) derivatives substituted with quinoline moieties have been synthesized and used as blue-emitting materials in multilayered OLEDs. nih.gov A device using 2,3-diphenyl-6-(10-(naphthalen-7-yl)anthracen-9-yl)quinoline as the emitter showed blue emission with a luminous efficiency of 1.01 cd/A. nih.gov The photophysical properties, such as absorption and emission wavelengths, can be tuned by modifying the substituents on the quinoline and benzaldehyde rings. researchgate.netnih.gov

Metal Complexes and Sensors: The nitrogen atom in the quinoline ring and the aldehyde group provide excellent coordination sites for metal ions. mdpi.com This has led to the design of numerous metal complexes with quinoline-based ligands. nih.govmdpi.com These complexes have applications in various fields, including catalysis and as antimicrobial agents. nih.gov The coordination of the ligand to a metal ion often results in a shift in its photophysical properties, a phenomenon that can be exploited for chemical sensing. researchgate.net For instance, quinoline-based chemosensors have been developed for the highly sensitive detection of metal ions like Cu²⁺. researchgate.net

The table below summarizes the applications of quinoline derivatives in functional materials.

Application AreaRole of Quinoline DerivativeKey Properties
OLEDsEmitter, Host, Electron Transport MaterialLuminescence, Thermal Stability, High Tg, Charge Transport. dergipark.org.trnih.govgoogle.com
Metal ComplexesLigandCoordination with metal ions, Catalytic activity. nih.govmdpi.com
Chemical SensorsChemosensorChanges in fluorescence upon ion binding. researchgate.net
Nonlinear Optical (NLO) Polymersπ-conjugated bridgeIntramolecular Charge Transfer (ICT). mdpi.com

Q & A

Q. What are the established synthetic routes for 3-(Quinolin-2-YL)benzaldehyde, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step organic reactions, such as:

  • Cyclization : Reacting o-phenylenediamine with aldehydes or ketones under acidic conditions (e.g., ethanol/HCl) to form the quinoline core .
  • Cross-Coupling : Suzuki-Miyaura or Ullmann couplings to introduce the benzaldehyde moiety at the 3-position of quinoline .
  • Optimization : Adjusting catalysts (e.g., Pd for coupling), temperature (80–120°C), and solvent polarity (DMF or THF) to improve yield. Monitor via TLC and HPLC .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Spectroscopy :
    • NMR : 1^1H/13^{13}C NMR to confirm aromatic proton environments and aldehyde proton (~10 ppm) .
    • IR : Stretching vibrations for C=O (aldehyde, ~1700 cm1^{-1}) and C=N (quinoline, ~1600 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation .
  • Elemental Analysis : Confirm purity (>95%) and stoichiometry .

Q. What safety protocols are recommended for handling this compound in the lab?

Methodological Answer:

  • PPE : Gloves (nitrile), lab coat, and goggles due to skin/eye irritation risks (GHS Category 2A/2) .
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in metal-catalyzed reactions?

Methodological Answer:

  • Computational Modeling : DFT calculations (e.g., Gaussian) to map electron density on the aldehyde and quinoline nitrogen, predicting sites for nucleophilic/electrophilic attacks .
  • Experimental Validation : Compare catalytic efficiency (e.g., Pd vs. Cu) in cross-coupling reactions. Track kinetics via UV-Vis or GC-MS .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?

Methodological Answer:

  • Antimicrobial Testing : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to assess IC50_{50} values .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., PRMT6 inhibition, as in EPZ020411 analogs) .

Q. How can cheminformatic tools predict ADMET properties of this compound derivatives?

Methodological Answer:

  • Software : Use SwissADME or ADMETlab to predict solubility, CYP450 interactions, and hepatotoxicity .
  • Molecular Docking : AutoDock Vina to simulate binding to target proteins (e.g., bacterial topoisomerases) .

Q. How should researchers resolve contradictions in reported biological activity data for quinoline-benzaldehyde hybrids?

Methodological Answer:

  • Meta-Analysis : Compare datasets across studies, noting variables like cell line specificity, solvent (DMSO vs. water), and assay protocols .
  • Dose-Response Replication : Repeat experiments under standardized conditions (e.g., CLSI guidelines for antimicrobial tests) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.